methyl 4-[(E)-{2-[(4-cyano-2-fluorophenyl)carbonyl]hydrazinylidene}methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate is a complex organic compound with a molecular formula of C18H12FN3O3. This compound is characterized by the presence of a cyano group, a fluorine atom, and a hydrazone linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate typically involves the reaction of 4-cyano-2-fluorobenzoyl hydrazine with methyl 4-formylbenzoate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its binding affinity and specificity towards these targets. The hydrazone linkage allows for the formation of stable complexes with various biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-cyanobenzoate
- Methyl 4-{(Z)-[(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate
- Methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}phenoxyacetate
Uniqueness
Methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12FN3O3 |
---|---|
Molecular Weight |
325.29 g/mol |
IUPAC Name |
methyl 4-[(E)-[(4-cyano-2-fluorobenzoyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H12FN3O3/c1-24-17(23)13-5-2-11(3-6-13)10-20-21-16(22)14-7-4-12(9-19)8-15(14)18/h2-8,10H,1H3,(H,21,22)/b20-10+ |
InChI Key |
XVVVFLSOQJBZOD-KEBDBYFISA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)C#N)F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.